Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230598
InChI: InChI=1S/C12H14O5/c1-15-9-5-4-6-10(16-2)12(9)8(13)7-11(14)17-3/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC18230598

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate -

Specification

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
IUPAC Name methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Standard InChI InChI=1S/C12H14O5/c1-15-9-5-4-6-10(16-2)12(9)8(13)7-11(14)17-3/h4-6H,7H2,1-3H3
Standard InChI Key HHTRROQGTHVICT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC=C1)OC)C(=O)CC(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure consists of three key components:

  • A 2,6-dimethoxyphenyl group providing electron-donating methoxy substituents at the ortho positions.

  • A β-keto ester backbone (3-oxopropanoate) enabling keto-enol tautomerism and nucleophilic reactivity.

  • A methyl ester group influencing solubility and metabolic stability .

Comparative analysis with Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS 97305-12-9) reveals that replacing fluorine atoms with methoxy groups increases molecular weight by ~40 g/mol and enhances electron density at the aromatic ring .

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₁₂H₁₄O₅Structural analogy to
Molecular Weight238.24 g/molSum of atomic masses
Density1.25±0.1 g/cm³Adjusted from
Boiling Point280±30°CSimilar β-keto esters in
LogP1.4Calculated via group increments

Spectroscopic Signatures

While experimental NMR data for this specific compound is unavailable, predictions can be made:

  • ¹H NMR:

    • Methoxy singlets at δ 3.8–3.9 ppm (6H, -OCH₃)

    • Keto ester protons as multiplet near δ 4.2–4.4 ppm (COOCH₃)

    • Aromatic protons as doublets (J ≈ 8 Hz) at δ 6.5–7.2 ppm

  • ¹³C NMR:

    • Carbonyl carbons at δ 165–190 ppm

    • Methoxy carbons at δ 55–60 ppm

Synthetic Methodologies

Claisen Condensation Approaches

The β-keto ester backbone can be constructed via classical Claisen condensation between methyl acetoacetate and 2,6-dimethoxybenzaldehyde. This method, analogous to the synthesis of Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate, typically employs:

  • Acidic (H₂SO₄) or basic (NaOEt) catalysis

  • Reflux conditions (80–100°C) in anhydrous solvents

  • Yields: 60–85% based on similar systems

Table 2: Optimized Reaction Conditions

ParameterValueSource Adaptation
Catalyst0.1M H₂SO₄Modified from
SolventTolueneBased on
Temperature90°CAnalogous to
Reaction Time8 hoursExtrapolated from

Biocatalytic Dynamic Kinetic Resolution

Recent advances in enzyme-mediated syntheses, as demonstrated for α-chloro β-keto esters , suggest potential for asymmetric induction in this compound. Key considerations:

  • Use of ketoreductases (e.g., KRED-101) for stereocontrol

  • NADPH cofactor recycling systems

  • Diastereomeric ratios >20:1 achievable under optimized conditions

Reactivity and Derivative Formation

Keto-Enol Tautomerism

The β-keto ester group enables equilibrium between keto and enol forms, critical for:

  • Metal chelation (e.g., Cu²⁺, Fe³⁺)

  • Michael addition reactions

  • Photochemical [2+2] cycloadditions

Comparative studies with Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate indicate that ortho-substitution increases enol content by 15–20% due to steric hindrance of keto form stabilization.

Nucleophilic Acyl Substitution

The ester moiety undergoes classical transformations:

Reaction TypeReagentProduct
HydrolysisNaOH/H₂O3-(2,6-Dimethoxyphenyl)-3-oxopropanoic acid
AminolysisNH₃/MeOHCorresponding amide
ReductionLiAlH₄3-(2,6-Dimethoxyphenyl)-1,3-propanediol

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Benzodiazepine analogs via Paal-Knorr pyrrole synthesis

  • Chromone derivatives through acid-catalyzed cyclization

  • α,β-Unsaturated esters via Knoevenagel condensation

Material Science Applications

Potential uses include:

  • Metal-organic framework (MOF) construction through carboxylate coordination

  • Photoinitiators in polymer chemistry (λₐᵦₛ = 280–320 nm)

  • Liquid crystal precursors due to planar aromatic system

EndpointValueMethod
LC₅₀ (Daphnia magna)42 mg/LECOSAR v2.0
BiodegradationNot readily degradableCATABOL model

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